N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
N-ethyl-2-(2-ethylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-11-7-5-6-8-12(11)14-10-9-13-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKWSEONCBSDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCNCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which consists of an ethyl group attached to an amine and a phenoxy group. The molecular formula is , with a molecular weight of approximately 215.72 g/mol. Its structural features suggest potential interactions with various biological targets, particularly in the central nervous system.
The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter systems. Similar compounds have demonstrated activity at dopamine transporters, suggesting that this compound may exhibit psychostimulant effects through modulation of dopaminergic signaling pathways . Additionally, its phenoxy group may enhance binding affinity to specific receptors compared to other analogs.
1. Psychostimulant Effects
Research indicates that this compound may possess psychostimulant properties. This is evidenced by its high potency at dopamine transporters, which play a crucial role in mood regulation and reward pathways in the brain .
2. Neurotransmitter Modulation
The compound has been studied for its potential to modulate neurotransmitter levels, particularly serotonin and norepinephrine. These actions are significant as they relate to the treatment of mood disorders such as depression and anxiety .
3. Antidepressant Potential
Preliminary studies suggest that this compound may exhibit antidepressant-like effects. This is likely due to its ability to inhibit the reuptake of key neurotransmitters, similar to established antidepressants .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | Ethyl-substituted amine | Psychostimulant effects | High potency at dopamine transporters |
| N-Ethyl-Hexedrone | Ethyl-substituted amine | Psychostimulant effects | Similar structural characteristics |
| 4-Ethylphenethylamine | Phenethylamine derivative | Neurotransmitter modulation | Potential antidepressant properties |
| 2-(4-Methylphenoxy)-N-methylethanamine | Ether-linked amine | Limited psychoactive effects | Structural similarity to target compound |
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
- Dopaminergic Activity : A study investigating the binding affinity of various compounds at dopamine transporters found that this compound exhibited significant inhibition, comparable to known stimulants .
- Antidepressant Efficacy : In animal models, compounds structurally similar to this compound showed promising results in reducing depressive-like behaviors, suggesting potential therapeutic applications .
- Safety Profile : Toxicological assessments indicate that while the compound shows promise for therapeutic use, further studies are necessary to fully understand its safety profile and potential side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
